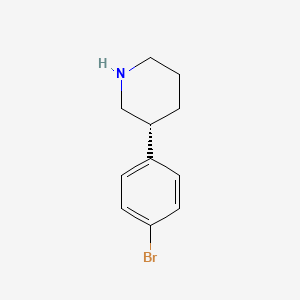
(3R)-3-(4-bromophenyl)piperidine
Overview
Description
“(3R)-3-(4-bromophenyl)piperidine” is a chemical compound with the molecular formula C11H14BrN . It is a compound of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of “(3R)-3-(4-bromophenyl)piperidine” is determined by its molecular formula, C11H14BrN . The exact structure is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involving “(3R)-3-(4-bromophenyl)piperidine” are determined by its chemical structure . The specific reactions it undergoes are not detailed in the search results.Physical And Chemical Properties Analysis
“(3R)-3-(4-bromophenyl)piperidine” has a molecular weight of 240.14 . Its boiling point and density are predicted to be 310.9±35.0 °C and 1.313±0.06 g/cm3, respectively .Scientific Research Applications
Chiral Resolution and Simulation Studies
Chiral resolution and simulation studies of closely related compounds have shown significant advancements in understanding the chiral recognition mechanisms, such as the use of Chiralpak IA columns for enantiomeric resolution. These methods are crucial for studying compounds like (3R)-3-(4-bromophenyl)piperidine, as they rely on hydrogen bonding and π–π interactions for chiral separation, which is essential for pharmaceutical applications and research into stereoisomer effects on biological activity (Ali et al., 2016).
Development of Opioid Antagonists
Research into the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent, peripherally selective opioid antagonists. These compounds show promise for treating gastrointestinal motility disorders by selectively targeting peripheral receptors without affecting central opioid receptors, indicating potential applications for (3R)-3-(4-bromophenyl)piperidine derivatives (Zimmerman et al., 1994).
Thionation Reactions
The use of P4S10-pyridine complex in solvents like acetonitrile for thionation reactions represents an area where derivatives of (3R)-3-(4-bromophenyl)piperidine could be utilized. Such reactions are vital for synthesizing sulfur-containing pharmaceuticals and research chemicals, showcasing the broad applicability of piperidine derivatives in synthetic chemistry (Bergman et al., 2011).
Muscarinic M(3) Receptor Antagonists
The development of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides as muscarinic M(3) receptor antagonists for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders underscores the potential for (3R)-3-(4-bromophenyl)piperidine analogs in creating selective receptor antagonists. These compounds offer insights into designing molecules with improved selectivity and metabolic stability for therapeutic use (Mitsuya et al., 2000).
CCR5 Receptor Antagonists for HIV Treatment
Derivatives similar to (3R)-3-(4-bromophenyl)piperidine have been explored as CCR5 receptor antagonists, offering a new avenue for HIV-1 treatment. The development of compounds with excellent antiviral activity in vitro and favorable pharmacokinetic profiles in animal models demonstrates the potential of piperidine derivatives in antiviral therapy (Palani et al., 2002).
properties
IUPAC Name |
(3R)-3-(4-bromophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(4-bromophenyl)piperidine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

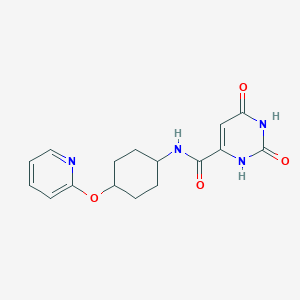
![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)
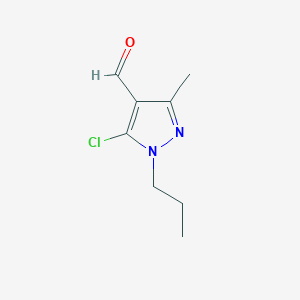
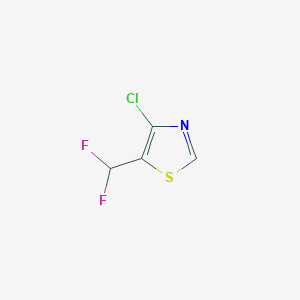
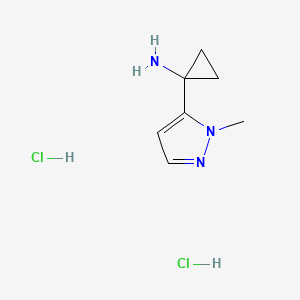
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2940330.png)
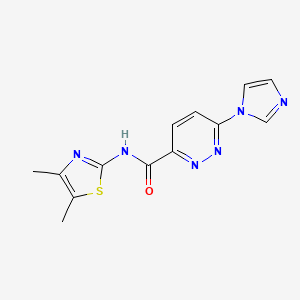
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2940332.png)
![1-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2940333.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2940334.png)

![methyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2940336.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2940337.png)
![(3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride](/img/structure/B2940341.png)